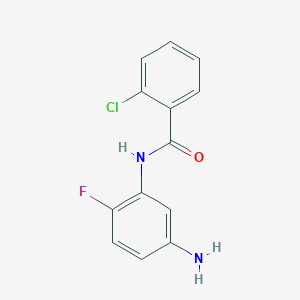

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide is a chemical compound with the molecular formula C13H10ClFN2O. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a fluorine atom, and a chlorobenzamide moiety, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, may be optimized to increase yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to improve efficiency and scalability.

化学反应分析

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor signaling.

相似化合物的比较

Similar Compounds

N-(5-Amino-2-fluorophenyl)benzamide: Similar structure but lacks the chlorine atom.

N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide: Contains an additional fluorine atom.

N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide: Contains a phenoxybutanamide moiety instead of chlorobenzamide.

Uniqueness

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide is unique due to the presence of both fluorine and chlorine atoms, which contribute to its distinct chemical properties and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

生物活性

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and applications in various fields.

Chemical Structure and Properties

This compound features a unique structure that includes both fluorine and chlorine substituents on the aromatic rings, along with an amino group. The molecular formula is C13H10ClF N2O, and it has a molecular weight of approximately 264.68 g/mol. The presence of the amino group enhances its potential for hydrogen bonding, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity and receptor signaling pathways. The amino group and fluorine atom play critical roles in binding to these targets, influencing the compound's pharmacological effects.

Antitumor Activity

Recent research has highlighted the compound's potential as an antitumor agent. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in solid tumors. For instance, related compounds have shown IC50 values indicating significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar properties .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | TBD | |

| Related Compound FNA | HepG2 | 1.30 | |

| SAHA | HepG2 | 17.25 |

Neuroprotective Effects

In the context of neuroprotection, this compound has been explored as a potential small-molecule activator of Pyruvate Kinase Muscle Isozyme 2 (PKM2). This activation aims to reduce photoreceptor apoptosis in models of outer retinal stress, indicating a role in preserving vision under pathological conditions .

Table 2: Neuroprotective Activity Results

| Study Focus | Model | Result | Reference |

|---|---|---|---|

| PKM2 Activation | Outer Retinal Stress Model | Retained potency and efficacy |

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzyme activities associated with tumor growth. For example, studies on HDAC (Histone Deacetylase) inhibitors have shown promising results for compounds structurally similar to this compound, suggesting potential applications in cancer therapy .

In Vivo Models

In vivo studies using xenograft models have indicated that related compounds can significantly inhibit tumor growth compared to standard treatments. These findings support further investigation into the efficacy of this compound as a therapeutic agent in oncology .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Synthesize 2-chlorobenzoyl chloride via thionyl chloride (SOCl₂) activation of 2-chlorobenzoic acid. Reaction conditions (e.g., solvent, temperature) significantly impact selectivity. For example, using SOCl₂ in benzene under reflux (4 hours) yields 52–68% conversion, while dichloromethane at 50°C reduces reaction time to 1–12 hours .

- Step 2 : Couple 2-chlorobenzoyl chloride with 5-amino-2-fluoroaniline. Pyridine is often used as an acid scavenger in 1,2-dichloroethane under reflux (2–5 hours). Monitor reaction progress via TLC and purify via flash chromatography (ethyl acetate/petroleum ether, 3:2 v/v) .

- Key Variables :

- Solvent : Benzene or dichloromethane for acylation.

- Temperature : Higher temperatures (50°C) accelerate reactions but may increase side products.

- Purification : Column chromatography is critical for isolating the amide in high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Characteristic peaks include:

- δ 10.29 ppm : Broad singlet for the amide NH proton.

- δ 7.45–7.19 ppm : Multiplets for aromatic protons on the benzamide and fluorophenyl rings.

- δ 9.34 ppm : Hydroxyl proton (if present in intermediates) .

- IR : Stretching frequencies at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (N-H) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 35Cl NQR frequencies observed in substituted benzamides, and what structural insights do these discrepancies provide?

- Methodology :

- 35Cl NQR Analysis : Measure quadrupole resonance frequencies to assess electronic environments of chlorine atoms. For example:

- N-(2-chlorophenyl)-2-chlorobenzamide shows two distinct 35Cl NQR frequencies (34.12 MHz and 35.87 MHz) due to inequivalent Cl atoms in the aromatic ring .

- Crystallographic Validation : X-ray diffraction reveals bond lengths and angles. For instance, the C-Cl bond in the benzamide ring (1.74 Å) is shorter than in the fluorophenyl ring (1.78 Å), explaining frequency shifts .

Q. What strategies are effective in optimizing the coupling reaction between 5-amino-2-fluoroaniline and 2-chlorobenzoyl chloride to minimize by-products?

- Optimization Approaches :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility but may promote hydrolysis. Non-polar solvents (e.g., dichloroethane) favor amide formation .

- Stoichiometry : Use 1.2 equivalents of benzoyl chloride to ensure complete amine consumption. Excess reagent increases diacylation by-products .

- Temperature Control : Maintain reflux (80–100°C) to balance reaction rate and selectivity. Rapid cooling post-reaction minimizes degradation .

- By-Product Mitigation :

- Chromatography : Ethyl acetate/petroleum ether (3:2) effectively separates the target amide from unreacted starting materials .

Q. How do fluorine and chlorine substituents impact the biological activity of benzamide derivatives in pharmacological studies?

- Mechanistic Insights :

- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions. In N-(5-amino-2-fluorophenyl) derivatives, the -F group increases binding affinity to kinase targets (e.g., EGFR) .

- Chlorine : Improves lipophilicity and π-π stacking with aromatic residues in enzyme active sites. For example, 2-chlorobenzamide derivatives show IC₅₀ values <1 µM in kinase inhibition assays .

- Experimental Design :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogen positions (e.g., 3-Cl vs. 4-F) and test in enzyme inhibition assays .

属性

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-10-4-2-1-3-9(10)13(18)17-12-7-8(16)5-6-11(12)15/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLATAARIDVUJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。